molecular formula C18H29NO2 B15076872 N-[4-(Decyloxy)phenyl]acetamide CAS No. 55792-68-2

N-[4-(Decyloxy)phenyl]acetamide

Cat. No.: B15076872
CAS No.: 55792-68-2
M. Wt: 291.4 g/mol
InChI Key: MGQHZHVDLSJMEA-UHFFFAOYSA-N
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Description

N-[4-(Decyloxy)phenyl]acetamide (CAS No: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55792-68-2

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

N-(4-decoxyphenyl)acetamide

InChI

InChI=1S/C18H29NO2/c1-3-4-5-6-7-8-9-10-15-21-18-13-11-17(12-14-18)19-16(2)20/h11-14H,3-10,15H2,1-2H3,(H,19,20)

InChI Key

MGQHZHVDLSJMEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Contextual Background of Acetamide Derivatives with Long Alkoxy Chains

Acetamide (B32628) derivatives bearing long alkoxy chains are a cornerstone in the design of thermotropic liquid crystals. These materials exhibit a fascinating intermediate state of matter, known as a mesophase, which possesses properties between those of a conventional liquid and a solid crystal. The defining characteristic of these molecules is their amphiphilic nature, combining a rigid polar core with a flexible nonpolar alkyl or alkoxy chain.

The length of the alkoxy chain plays a crucial role in determining the type of liquid crystalline phase (mesophase) and the temperatures at which these phases occur. Generally, as the length of the alkoxy chain increases in a homologous series, the melting points tend to decrease, and the clearing points (the temperature at which the liquid crystal becomes an isotropic liquid) often show an alternating, or 'odd-even', effect. Longer chains promote the formation of more ordered smectic phases over the less ordered nematic phases due to increased van der Waals interactions between the aliphatic tails. This principle is a fundamental aspect of the molecular engineering of liquid crystals.

The general structure of these compounds allows for systematic studies of how molecular architecture influences macroscopic properties. By modifying the length of the alkoxy chain, researchers can fine-tune the mesomorphic behavior of the resulting materials. This tunability is of paramount importance for the development of materials with specific properties for applications in displays, sensors, and other advanced technologies.

Significance of N 4 Decyloxy Phenyl Acetamide As a Key Intermediate or Precursor

N-[4-(Decyloxy)phenyl]acetamide serves as a valuable building block in organic synthesis, primarily for the creation of more complex, functional molecules. Its synthesis is typically achieved through the acetylation of 4-(decyloxy)aniline. This reaction involves treating the aniline (B41778) derivative with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The presence of the acetamide (B32628) group provides a site for further chemical modification, while the decyloxy chain imparts the necessary flexibility and length to encourage liquid crystalline behavior in the target molecules. For instance, the acetamide group can be hydrolyzed to regenerate the amine, which can then be used in the formation of Schiff bases or other linkages to construct more elaborate liquid crystal structures.

The significance of this compound as a precursor is highlighted by its role in the synthesis of homologous series of liquid crystals. By systematically varying the alkoxy chain length (e.g., from hexyloxy to dodecyloxy), researchers can investigate the structure-property relationships that govern the formation and stability of different mesophases. While specific studies detailing the extensive use of this compound as a precursor are not abundant, the principles of liquid crystal design strongly support its utility in this capacity. Its structural similarity to well-studied liquid crystalline systems, such as the N-(p-alkoxybenzylidene)-p-aminophenyl acetates, underscores its potential as a key component in the development of new materials.

Overview of Research Trajectories and Academic Contributions

Alkylation Reactions in the Formation of the Decyloxy Moiety

The formation of the decyloxy ether linkage is a critical step in the synthesis of this compound. The Williamson ether synthesis stands out as the most prevalent and versatile method for this transformation.

Williamson Ether Synthesis of 4-Acetamidophenol with Bromoalkanes

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers. In the context of this compound synthesis, this involves the reaction of 4-acetamidophenol with a decyl halide, typically 1-bromodecane (B1670165). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The first step of the synthesis is the deprotonation of the phenolic hydroxyl group of 4-acetamidophenol by a suitable base to form a phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromodecane and displacing the bromide ion to form the ether linkage.

A general representation of the reaction is as follows:

Step 1: Deprotonation 4-Acetamidophenol + Base → 4-Acetamidophenoxide ion

Step 2: Nucleophilic Attack 4-Acetamidophenoxide ion + 1-Bromodecane → this compound + Bromide salt

The choice of base and solvent is crucial for the success of the reaction. Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly employed to ensure complete deprotonation of the phenol.

Optimization of Reaction Conditions and Yields

The efficiency of the Williamson ether synthesis for this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Commonly used solvents for this reaction are polar aprotic solvents such as ethanol, acetone, or dimethylformamide (DMF). These solvents are capable of dissolving both the ionic phenoxide and the organic alkyl halide. The reaction is typically carried out at elevated temperatures, generally in the range of 50-100 °C, to increase the reaction rate. Reaction times can vary but are often in the range of several hours.

While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, the Williamson ether synthesis is generally known to provide moderate to good yields, often in the range of 60-80%, depending on the specific substrates and conditions employed.

Below is a hypothetical data table illustrating the potential impact of different reaction conditions on the yield of this compound, based on general principles of the Williamson ether synthesis.

BaseSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
NaOHEthanol78665
KOHAcetone56870
K₂CO₃DMF100475

Alternative Synthetic Routes and Methodological Comparisons

While the Williamson ether synthesis is the primary route, an alternative pathway to this compound involves the N-acetylation of 4-(decyloxy)aniline.

This two-step approach would first involve the synthesis of 4-(decyloxy)aniline, which can also be prepared via a Williamson ether synthesis by reacting 4-aminophenol (B1666318) with 1-bromodecane. The resulting 4-(decyloxy)aniline is then acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride to yield the final product, this compound.

Step 1: Synthesis of 4-(decyloxy)aniline 4-Aminophenol + 1-Bromodecane + Base → 4-(Decyloxy)aniline

Step 2: N-Acetylation 4-(Decyloxy)aniline + Acetic Anhydride → this compound

Comparison of Synthetic Routes:

FeatureWilliamson Ether SynthesisN-Acetylation of 4-(decyloxy)aniline
Starting Materials 4-Acetamidophenol, 1-Bromodecane4-Aminophenol, 1-Bromodecane, Acetic Anhydride
Number of Steps One primary step (etherification)Two primary steps (etherification and acetylation)
Potential for Side Reactions O-alkylation vs. C-alkylation (generally minor)Potential for di-acetylation (can be controlled)
Overall Yield Generally moderate to goodDependent on the yield of both steps
Atom Economy Generally goodMay be slightly lower due to the additional acetylation step

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons within the this compound molecule. The chemical shifts (δ) of the proton signals are indicative of their local electronic environment.

In a typical ¹H NMR spectrum of this compound, the signals can be assigned as follows: The aromatic protons on the phenyl ring typically appear as two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The singlet for the amide proton (N-H) is usually observed further downfield, often around δ 7.8-8.2 ppm, and its broadness can be influenced by exchange dynamics. The methyl protons of the acetyl group (-COCH₃) present a sharp singlet, typically around δ 2.1 ppm. The long decyloxy chain exhibits a series of signals. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) appear as a triplet around δ 3.9 ppm. The subsequent methylene groups along the chain produce a complex multiplet in the δ 1.2-1.8 ppm region, with the terminal methyl group (-CH₃) appearing as a triplet at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Singlet1HAmide (N-H)
~7.4Doublet2HAromatic (Ar-H)
~6.8Doublet2HAromatic (Ar-H)
~3.9Triplet2H-O-CH₂-
~2.1Singlet3H-CO-CH₃
~1.7Multiplet2H-O-CH₂-CH₂-
~1.2-1.5Multiplet14H-(CH₂)₇-
~0.9Triplet3HTerminal -CH₃

Note: The data in this table is predicted based on the analysis of homologous compounds and general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the searched public domain literature.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the amide group (-C=O) is typically found in the downfield region, around δ 168-170 ppm. The aromatic carbons show signals in the range of δ 114-156 ppm. The carbon attached to the oxygen of the decyloxy group (C-O) and the carbon attached to the nitrogen of the acetamide group (C-N) are located at approximately δ 155 ppm and δ 131 ppm, respectively. The other two aromatic carbons appear around δ 121 ppm and δ 114 ppm. The carbons of the decyloxy chain resonate in the upfield region, with the -O-CH₂- carbon appearing around δ 68 ppm. The internal methylene carbons of the alkyl chain are found between δ 22-32 ppm, and the terminal methyl carbon resonates at approximately δ 14 ppm. The methyl carbon of the acetyl group gives a signal around δ 24 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~169Amide Carbonyl (-C=O)
~156Aromatic (Ar-C-O)
~132Aromatic (Ar-C-N)
~122Aromatic (Ar-C-H)
~115Aromatic (Ar-C-H)
~68-O-CH₂-
~32-(CH₂)ₙ-
~29-(CH₂)ₙ-
~26-(CH₂)ₙ-
~24Acetyl Methyl (-CO-CH₃)
~23-(CH₂)ₙ-
~14Terminal Methyl (-CH₃)

Note: The data in this table is predicted based on the analysis of homologous compounds and general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the searched public domain literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional moieties.

The N-H stretching vibration of the secondary amide typically appears as a sharp peak in the region of 3300-3250 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong, prominent absorption usually found around 1670-1660 cm⁻¹. The N-H bending vibration (Amide II band) is observed near 1550-1530 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the aryl ether is typically found in the 1250-1200 cm⁻¹ range. The aliphatic C-H stretching vibrations of the decyl chain are observed just below 3000 cm⁻¹ (around 2920 cm⁻¹ and 2850 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3250Strong, SharpN-H Stretch (Amide)
~3100-3000MediumAromatic C-H Stretch
~2920, ~2850StrongAliphatic C-H Stretch
~1670-1660StrongC=O Stretch (Amide I)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1550-1530StrongN-H Bend (Amide II)
~1250-1200StrongAryl C-O Stretch

Note: The data in this table is predicted based on the analysis of homologous compounds and general principles of IR spectroscopy, as specific experimental data for this compound was not available in the searched public domain literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, this technique would confirm the molecular weight and provide insights into its fragmentation pattern, which aids in structural confirmation.

The molecular formula of this compound is C₁₈H₂₉NO₂. The calculated molecular weight is approximately 291.43 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 291. Key fragmentation patterns would likely involve the cleavage of the decyloxy chain and the amide group. A prominent fragment would be the loss of the decyl radical (C₁₀H₂₁), leading to a peak at m/z 150, corresponding to the N-(4-hydroxyphenyl)acetamide cation. Another characteristic fragmentation would be the cleavage of the amide bond, potentially leading to the formation of the 4-decyloxyaniline cation (m/z 249) and an acetyl radical. Further fragmentation of the decyloxy chain would also produce a series of peaks separated by 14 mass units (CH₂).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPossible Fragment Ion
291[M]⁺ (Molecular Ion)
249[M - COCH₂]⁺
150[M - C₁₀H₂₁]⁺
108[HOC₆H₄NH]⁺

Note: The data in this table is predicted based on general fragmentation patterns of similar compounds, as specific experimental data for this compound was not available in the searched public domain literature.

Elemental Analysis for Stoichiometric Composition Verification (CHN/CHNS/O)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of the synthesized this compound.

Based on the molecular formula C₁₈H₂₉NO₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): (18 * 12.011) / 291.43 * 100% = 74.18%

Hydrogen (H): (29 * 1.008) / 291.43 * 100% = 10.03%

Nitrogen (N): (1 * 14.007) / 291.43 * 100% = 4.80%

Oxygen (O): (2 * 15.999) / 291.43 * 100% = 10.98%

Experimental results from a CHN analyzer for a pure sample of this compound should closely match these calculated values, typically within a ±0.4% margin of error, thereby confirming its stoichiometric composition.

Table 5: Theoretical Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)
Carbon (C)74.18
Hydrogen (H)10.03
Nitrogen (N)4.80
Oxygen (O)10.98

X-ray Diffraction Studies of Related Structural Analogues and Derivatives

X-ray diffraction (XRD) is a primary technique for elucidating the three-dimensional atomic arrangement of crystalline materials. This section explores the application of both single-crystal and powder XRD techniques to understand the structural properties of compounds analogous or related to this compound. These studies provide critical insights into molecular conformation, packing, and bulk characteristics, which are governed by subtle intermolecular forces.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) offers precise determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a dedicated study on this compound is not available, analysis of its structural analogues, such as other N-arylacetamides, provides a robust framework for understanding its likely solid-state architecture.

Detailed crystallographic studies on related acetamide derivatives reveal common structural motifs. For instance, the crystal structure of N-(4-Chlorophenyl)-2,2-diphenylacetamide has been determined, crystallizing in the monoclinic P2₁/c space group. researchgate.net Its molecular structure is characterized by an intramolecular C–H⋯O hydrogen bond, which forms a stable six-membered ring motif. researchgate.net In the crystal lattice, molecules are linked into chains along the c-axis through intermolecular N–H⋯O hydrogen bonds. researchgate.net The packing is further reinforced by weak C–H⋯π interactions. researchgate.net

Another related compound, N-phenyl-N-(pyridin-4-yl)acetamide, crystallizes in the monoclinic P2₁/n space group. researchgate.net In this structure, the amide unit is nearly planar. However, the phenyl and pyridyl rings are significantly twisted with respect to this amide plane, with dihedral angles of 58.40(5)° and 61.51(5)°, respectively. researchgate.net This orientation indicates a lack of conjugation between the aromatic rings and the amide group. researchgate.net

Table 1: Crystallographic Data for Structural Analogues of this compound
Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell ParametersZReference
N-(4-Chlorophenyl)-2,2-diphenylacetamideC₂₀H₁₆ClNOMonoclinicP2₁/ca = 15.118(3) Å b = 9.998(2) Å c = 11.458(2) Å β = 94.75(3)°4 researchgate.net
N-phenyl-N-(pyridin-4-yl)acetamideC₁₃H₁₂N₂OMonoclinicP2₁/na = 9.097(7) Å b = 11.824(11) Å c = 10.128(10) Å β = 106.64(2)°4 researchgate.net

Powder X-ray Diffraction (XRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an indispensable tool for characterizing the bulk properties of polycrystalline materials. contractlaboratory.com It is highly effective for phase identification, assessing sample purity, and analyzing crystallite size and polymorphism. contractlaboratory.com For long-chain organic compounds like this compound and its derivatives, PXRD is particularly valuable for confirming the formation of the desired product and studying its crystalline nature. researchgate.netresearchgate.net

The analysis of PXRD patterns can confirm that a reaction has proceeded to completion by showing that the diffraction pattern of the product is distinct from those of the starting materials. researchgate.net This method has been successfully applied to characterize various N-derivatives of phenoxyacetamides, including compounds with long alkyl chains such as N-dodecyl-2,4-dichlorophenoxy-acetamide. researchgate.net Such studies provide essential data, including 2θ peak positions, relative intensities, and unit-cell parameters, which serve as a fingerprint for each specific compound. researchgate.net

Furthermore, PXRD is instrumental in studying the packing arrangements of long-chain molecules. For example, studies on normal alkyl esters of long-chain acids have shown that the long spacings observed in the diffraction patterns can be a linear function of the number of carbon atoms in the molecule, providing insights into the molecular arrangement within the layers. nih.gov Although some compounds may crystallize in different polymorphic forms and not adhere to this linear relationship, PXRD remains a powerful technique for distinguishing between these various crystalline phases. nih.gov The ability to resolve crystal structures from high-quality laboratory PXRD data is also becoming increasingly important for organic compounds where suitable single crystals cannot be grown. nih.gov

Table 2: Examples of Related Compounds Characterized by Powder X-ray Diffraction
Compound Class/NameKey Findings from PXRDSignificanceReference
N-Alkyl-2,4-dichlorophenoxyacetamidesCharacterized by unique peak positions and relative intensities. Unit-cell parameters determined.Provides fingerprint data for identification of potential pesticides. researchgate.net
Normal alkyl esters of long-chain acidsLong spacings found to be a linear function of the number of carbon atoms for some esters.Allows for identification and differentiation of individual esters and provides insight into packing. nih.gov
Metal(II) complexes of a Schiff baseProduct patterns were distinct from reactants, confirming product formation.Demonstrates the utility of PXRD in verifying the synthesis of new materials. researchgate.net
N,N′,N′′-tributyldiindolocarbazoleFull crystal structure determined from PXRD data, revealing π–π stacking interactions.Highlights the capability of PXRD to solve complex organic structures relevant to electronics. nih.gov

Chemical Transformations and Derivatization Strategies Utilizing N 4 Decyloxy Phenyl Acetamide

Hydrolysis to 4-(Decyloxy)aniline Derivatives

The hydrolysis of the amide bond in N-[4-(Decyloxy)phenyl]acetamide is a fundamental transformation that yields 4-(decyloxy)aniline. This reaction can be effectively carried out under both acidic and basic conditions, cleaving the acetyl group to reveal the primary amine.

Acid-Catalyzed Hydrolysis Protocols

Acid-catalyzed hydrolysis of this compound is a common method to produce 4-(decyloxy)aniline. This process typically involves heating the acetamide (B32628) in the presence of a strong acid, such as hydrochloric acid. For instance, in the synthesis of certain thiourea (B124793) derivatives, the deacetylation of a related acetamide is achieved by refluxing with 5% hydrochloric acid. researchgate.net This proton-catalyzed reaction involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The subsequent elimination of acetic acid yields the corresponding anilinium salt, which is then neutralized to afford 4-(decyloxy)aniline.

The general mechanism for acid-catalyzed amide hydrolysis involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer from the water moiety to the nitrogen atom.

Elimination of the amine as the leaving group.

Deprotonation of the carbonyl to regenerate the catalyst and form the carboxylic acid.

Base-Catalyzed Hydrolysis Protocols

Alternatively, the hydrolysis of this compound can be achieved under basic conditions. This method involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. nih.gov This process is often referred to as saponification and is typically carried out by heating the amide with a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds through a tetrahedral intermediate which then collapses to form a carboxylate salt and an amine.

While specific protocols for the base-catalyzed hydrolysis of this compound are not extensively detailed in the provided context, the general mechanism is well-established for amide hydrolysis. nih.govresearchgate.net The reaction is generally irreversible as the final deprotonation of the resulting carboxylic acid by the strong base drives the reaction to completion.

Acylation and Alkylation Reactions for Further Functionalization

The parent molecule, this compound, can undergo further functionalization through acylation and alkylation reactions. These reactions typically target the nitrogen atom of the acetamide group or the aromatic ring, although the latter is less common and often requires harsh conditions.

Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution reactions that introduce acyl and alkyl groups, respectively, onto an aromatic ring. libretexts.orgmasterorganicchemistry.com However, the presence of the deactivating acetamido group can hinder these reactions. Conversely, the secondary amine of a related dihydropyrimidine (B8664642) derivative has been shown to undergo acylation before the amide group of the heterocyclic ring. researchgate.net

In the context of this compound itself, while direct acylation or alkylation is not explicitly described, the hydrolysis product, 4-(decyloxy)aniline, is a prime candidate for such functionalization. The resulting primary amine is a potent nucleophile that readily reacts with acylating and alkylating agents.

Synthesis of Azobenzene-Containing Derivatives

The synthesis of azobenzene-containing derivatives from this compound can be achieved through a multi-step process. A key intermediate for this transformation is often the corresponding aniline (B41778) derivative, 4-(decyloxy)aniline, obtained via hydrolysis of the acetamide.

A general route to azobenzene (B91143) compounds involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. For example, in the synthesis of azobenzene-functionalized axitinib (B1684631) derivatives, an aniline derivative is treated with an aqueous solution of potassium peroxymonosulfate (B1194676) (Oxone®) to form a nitroso intermediate, which then reacts with another aniline derivative in glacial acetic acid to form the azobenzene linkage. researchgate.net

Formation of Thiourea Derivatives and Analogues

This compound is a precursor for the synthesis of various thiourea derivatives. The initial step typically involves the hydrolysis of the acetamide to 4-(decyloxy)aniline. This aniline derivative can then be converted into an isothiocyanate, a key intermediate in thiourea synthesis. nih.gov The isothiocyanate is subsequently reacted with an amine to yield the desired thiourea derivative. nih.govanalis.com.my

Alternatively, the aniline can be directly reacted with a suitable isothiocyanate to form the thiourea. researchgate.net For instance, the synthesis of N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which then reacts with an amine. nih.gov Another approach involves the reaction of an amine with carbon disulfide. organic-chemistry.org

Below is a table summarizing the synthesis of some thiourea derivatives from aniline precursors:

Starting AmineReagentProductReference
Heterocyclic amineIsothiocyanateN-acyl thiourea derivatives nih.gov
Phenylenediamine1-Naphthyl isothiocyanateN,N'-disubstituted thioureas analis.com.my
Substituted anilinePhenylisothiocyanate4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide researchgate.net

Integration into Heterocyclic Systems (e.g., Triazoles, Thiadiazoles)

This compound, or more commonly its hydrolyzed derivative 4-(decyloxy)aniline, serves as a building block for the synthesis of various heterocyclic systems, including triazoles and thiadiazoles. These heterocycles are often constructed by reacting the aniline or a derivative thereof with appropriate reagents.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes. nih.govraco.cat A common method involves the reaction of a carbohydrazide (B1668358) with other reagents. tubitak.gov.tr For example, a series of acetamide derivatives containing a 1,2,4-triazole moiety were synthesized from an intermediate triazole which was prepared through a sequential synthesis of a carboxylate and a carbohydrazide. tubitak.gov.tr While a direct synthesis from this compound is not explicitly detailed, its derivatives can be incorporated into such synthetic schemes. rsc.org

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) scaffold can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized via an amidation reaction between 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and various phenylacetic acid derivatives. nih.gov Another method involves the reaction of hydrazonoyl halides with various sulfur-containing reagents. researchgate.net The synthesis of 1,3,4-thiadiazoles can also be achieved by reacting a hydrazine (B178648) derivative with an isothiocyanate. ekb.eg

The following table provides examples of synthetic routes to thiadiazole derivatives:

Starting MaterialReagent(s)ProductReference
5-amino-1,3,4-thiadiazole-2-thiolPhenylacetic acid derivatives, EDC, HOBtN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives nih.gov
Hydrazonoyl chloridesThiosemicarbazones, triethylamineThiazole and thiadiazole derivatives researchgate.netnih.gov
2-hydrazinyl-N-phenyl-2-thioxoacetamidePhenyl isothiocyanate, potassium hydroxideN-Phenyl-5-(phenylamino)-1,3,4-thiadiazole-2-carboxamide ekb.eg

Advanced Derivatization Pathways for Ionic Liquid Crystal Precursors

The synthesis of ionic liquid crystals typically involves the covalent linking of a rigid, mesogenic (liquid crystal-forming) core to a cationic headgroup, with a corresponding anion to ensure charge neutrality. The this compound molecule, with its calamitic (rod-like) shape due to the phenyl ring and decyloxy chain, serves as an excellent mesogenic core. The following proposed pathways focus on introducing a cationic center to this core structure.

Pathway A: Derivatization via Aromatic Ring Functionalization

A common strategy in the synthesis of aromatic ionic liquids is the introduction of a nitrogen-containing heterocycle to the aromatic core, which is subsequently quaternized.

Step 1: Introduction of a Heterocyclic Linkage

The phenyl ring of this compound can be functionalized via electrophilic aromatic substitution. For instance, a chloromethylation reaction could introduce a reactive benzyl (B1604629) chloride-type moiety. This can then be reacted with a nitrogen heterocycle like pyridine (B92270) or 1-methylimidazole.

Step 2: Quaternization

The resulting intermediate, now containing a heterocyclic nitrogen atom, can be quaternized by reaction with an alkyl halide (e.g., an alkyl bromide or iodide). This step creates the cationic headgroup. Subsequent anion exchange can be performed to fine-tune the properties of the ionic liquid crystal.

Table 1: Hypothetical Reaction Scheme for Pathway A

Step Starting Material Reagents Proposed Intermediate/Product Purpose
1This compound1. (CH₂O)n, HCl, ZnCl₂ 2. PyridineN-[3-(pyridin-1-ylmethyl)-4-(decyloxy)phenyl]acetamideIntroduction of a quaternizable nitrogen heterocycle
2N-[3-(pyridin-1-ylmethyl)-4-(decyloxy)phenyl]acetamideAlkyl bromide (e.g., CH₃Br)1-((2-acetamido-5-(decyloxy)phenyl)methyl)-3-alkylpyridinium bromideFormation of the cationic ionic liquid crystal precursor

Pathway B: Derivatization via Amide Modification

Another theoretical approach involves the modification of the acetamide group to introduce a functional handle for attaching a cationic headgroup.

Step 1: Hydrolysis of the Amide

The acetamide can be hydrolyzed under basic or acidic conditions to yield the corresponding aniline derivative, 4-(decyloxy)aniline.

Step 2: Functionalization of the Amine

The resulting primary amine can be reacted with a molecule containing both a reactive group (e.g., an acyl chloride or alkyl halide) and a latent cationic center. For example, reacting it with an ω-haloacyl chloride would introduce a terminal halide that can be used for quaternization.

Step 3: Quaternization

The terminal halide can then be reacted with a tertiary amine or a nitrogen heterocycle to form the quaternary ammonium or pyridinium/imidazolium salt, respectively.

Table 2: Hypothetical Reaction Scheme for Pathway B

Step Starting Material Reagents Proposed Intermediate/Product Purpose
1This compound1. NaOH, H₂O/EtOH 2. H₃O⁺4-(decyloxy)anilineUnmasking the primary amine for further functionalization
24-(decyloxy)aniline1. 6-bromohexanoyl chloride 2. Pyridine6-bromo-N-(4-(decyloxy)phenyl)hexanamideIntroduction of an alkyl halide chain
36-bromo-N-(4-(decyloxy)phenyl)hexanamide1-methylimidazole1-(6-((4-(decyloxy)phenyl)amino)-6-oxohexyl)-3-methyl-1H-imidazol-3-ium bromideFormation of the imidazolium-based ionic liquid crystal precursor

These proposed pathways represent chemically plausible, yet theoretical, strategies for the derivatization of this compound into ionic liquid crystal precursors. The successful synthesis and characterization of such compounds would depend on the optimization of reaction conditions and purification techniques. The resulting ionic liquid crystals would be of interest for their potential applications in areas such as anisotropic ion conductors, electro-optical devices, and advanced electrolytes.

Mesophase Behavior and Supramolecular Assembly of Derived Compounds

Thermotropic Liquid Crystalline Phases Exhibited by Derivatives

Derivatives of this class of compounds typically exhibit calamitic (rod-like) mesophases, such as smectic and nematic phases. The specific phase and the temperatures at which transitions occur are highly dependent on the molecular architecture, particularly the length of the flexible alkyl chain. nih.gov

Smectic phases are characterized by a layered structure. Molecules are arranged in strata, with the long molecular axes oriented, on average, parallel to each other. In the Smectic A (SmA) phase, the average molecular axis is perpendicular to the layer planes. In the Smectic C (SmC) phase, the molecules are tilted with respect to the layer normal. researchgate.netbjp-bg.com

For homologous series like the p-n-alkoxybenzoic acids, smectic phases become more prominent as the alkyl chain length increases. researchgate.netbjp-bg.com Shorter chain members may only show a nematic phase, but as the chain grows, the increased van der Waals interactions between the chains favor the more ordered, layered smectic structure. For instance, in the p-n-alkoxybenzoic acid series, members with seven or more carbon atoms in the alkoxy chain (n ≥ 7) exhibit a smectic C phase below the nematic phase. researchgate.netresearchgate.net The transition from the crystalline solid to a smectic phase involves the melting of the alkyl chains while the core aromatic parts remain organized in layers.

The nematic (N) phase is less ordered than the smectic phase. While the molecules maintain a long-range orientational order, meaning they tend to point in the same direction (defined by a director), they lack the positional order of a layered structure. researchgate.netnih.gov This phase is characterized by its fluidity and is typically observed at temperatures above the smectic phase and below the isotropic liquid phase.

In homologous series of calamitic liquid crystals, the nematic phase is common for members with shorter to intermediate alkyl chain lengths. nih.gov For example, the p-n-alkoxybenzoic acids with three to six carbons in the chain (n=3-6) exhibit a nematic phase but no smectic phase. As the chain length increases, the temperature range over which the nematic phase is stable tends to decrease, while the smectic range grows. nih.gov

While less common for simple calamitic mesogens like the p-n-alkoxybenzoic acids, hexagonal phases represent another important type of supramolecular organization. In these phases, molecules self-assemble into cylindrical aggregates which then arrange themselves into a two-dimensional hexagonal lattice. tandfonline.com This type of ordering is more typical for discotic (disk-shaped) molecules or certain amphiphilic systems. However, highly complex supramolecular structures formed through hydrogen bonding, such as those involving melamine (B1676169) and benzoic acid derivatives, can lead to the formation of hexagonal columnar mesophases where discrete, hydrogen-bonded units stack into columns. tandfonline.com

Influence of Alkyl Chain Length on Mesophase Stability and Morphology

The length of the flexible alkyl (or alkoxy) chain has a profound and predictable effect on the mesomorphic properties of a homologous series.

Mesophase Stability: Increasing the chain length generally increases the stability of the mesophase relative to the isotropic liquid. This is because longer chains lead to stronger intermolecular van der Waals forces, which help maintain molecular order at higher temperatures. This results in a general increase in the clearing point (the temperature of the transition to the isotropic liquid).

Polymorphism: Longer chains promote the formation of more ordered mesophases. As the chain length increases, there is a distinct trend to favor smectic phases over nematic phases. nih.govresearchgate.net Molecules with short chains may only be nematogenic, while longer-chain homologues will exhibit both smectic and nematic phases, and the longest-chain members may become purely smectogenic. bjp-bg.com

The table below illustrates these trends using data for the well-studied p-n-alkoxybenzoic acid homologous series, which serves as a model for N-[4-(decyloxy)phenyl]acetamide derivatives.

Interactive Data Table: Mesophase Transition Temperatures for p-n-Alkoxybenzoic Acids (°C)

Alkoxy Chain Length (n)Crystal to Nematic/Smectic (Cr → Meso)Smectic C to Nematic (SmC → N)Nematic to Isotropic (N → I)
5106-153
699-152
792100147
8100107147
998118143
10104122142
11105125139
12110129137

Data compiled from various sources and represents typical values.

Self-Assembly Phenomena in Solution and Condensed Phases

The capacity for self-assembly is a defining characteristic of liquid crystal-forming molecules. This process is driven by a combination of non-covalent interactions, including anisotropic van der Waals forces, π-π stacking of aromatic rings, and, crucially for this class of compounds, directional hydrogen bonding. researchgate.netrsc.org

For molecules like N-[4-(alkoxy)phenyl]acetamide or the analogous p-n-alkoxybenzoic acids, the primary driver of supramolecular assembly is hydrogen bonding. rsc.orgscispace.com The amide group (–CO–NH–) in the acetamide (B32628) or the carboxyl group (–COOH) in the benzoic acid acts as both a hydrogen bond donor and acceptor.

In the case of p-n-alkoxybenzoic acids, two molecules form a stable, centrosymmetric dimer via two strong O–H···O hydrogen bonds between their carboxyl groups. researchgate.netscispace.com This hydrogen-bonded dimer becomes the fundamental building block of the liquid crystal phase. This supramolecular unit has a greater length and rigidity than a single monomer, which significantly enhances the stability of the resulting mesophases. These dimers then pack together, influenced by the interactions between their aromatic cores and flexible tails, to form the layered smectic or orientationally ordered nematic structures. researchgate.net A similar dimerization is the expected dominant self-assembly motif for N-[4-(alkoxy)phenyl]acetamide derivatives, where N–H···O hydrogen bonds would create analogous supramolecular units, driving the formation of their mesophases.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of calamitic (rod-like) molecules, such as those derived from this compound, into ordered liquid crystalline phases is governed by a delicate balance of intermolecular forces. Hydrogen bonding and π-π stacking are particularly crucial in dictating the structure and stability of these mesophases.

Hydrogen Bonding: The acetamido group (–NH–C=O) in this compound provides a site for hydrogen bonding. This strong, directional interaction can lead to the formation of dimers or extended chains, which in turn promotes the formation of layered smectic phases. In some systems, the presence of hydrogen bonds is a key factor in the emergence of a nematic mesophase. researchgate.net

π-π Stacking: The phenyl ring in the molecule's core contributes to π-π stacking interactions. These forces, arising from the interactions between the electron clouds of aromatic rings, help to stabilize the parallel arrangement of molecules. While generally weaker than hydrogen bonds, π-π stacking is significant in achieving the necessary cohesive energy for mesophase formation. However, in certain crystal packings, a pronounced non-parallel arrangement of conjugated fragments can occur, indicating less efficient π-stacking. researchgate.net

The combination of a flexible decyloxy tail, a rigid aromatic core, and a hydrogen-bonding head-group allows for the creation of materials where these intermolecular forces can be finely tuned. This tuning can influence the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which it is stable.

Methodologies for Mesophase Characterization

A suite of complementary analytical techniques is employed to fully characterize the rich mesomorphic behavior of these compounds. Each method provides unique insights into the textural, thermodynamic, and structural properties of the liquid crystal phases.

Polarizing Optical Microscopy (POM) for Textural Analysis

Polarizing Optical Microscopy (POM) is an indispensable tool for the initial identification and characterization of liquid crystal phases. researcher.life By observing a thin sample of the material between two crossed polarizers, characteristic optical textures can be identified as the sample is heated and cooled. nasa.gov These textures are a direct consequence of the long-range orientational order of the molecules within the mesophase. For instance, nematic phases often exhibit a "threaded" or "Schlieren" texture, while smectic phases can display "focal-conic" or "fan-shaped" textures. The observation of these textures provides the first evidence of the type of mesophase present and the temperatures at which transitions between phases occur. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is a quantitative technique used to measure the heat flow associated with phase transitions as a function of temperature. scispace.com When a liquid crystalline material is heated or cooled, it undergoes transitions between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid). researchgate.net These transitions are accompanied by a change in enthalpy (latent heat), which is detected by the DSC instrument as a peak in the thermogram. researchgate.netharvard.edu

The temperature at the peak of the transition provides the transition temperature, while the area under the peak is proportional to the enthalpy change (ΔH) of the transition. umsl.edu This thermodynamic data is crucial for constructing a complete phase diagram for the compound and for understanding the energetics of the molecular rearrangements that occur at each transition.

Table 1: Illustrative DSC Data for a Hypothetical this compound Derivative

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to Smectic C85.225.4
Smectic C to Nematic105.61.2
Nematic to Isotropic112.30.8

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound itself.

X-ray Diffraction (XRD) for Mesophase Structure Determination

X-ray Diffraction (XRD) is a powerful technique for elucidating the molecular arrangement within the various mesophases. researchgate.net By analyzing the diffraction pattern produced when X-rays are passed through a sample, detailed structural information can be obtained.

In the case of smectic phases, small-angle X-ray scattering (SAXS) is used to determine the layer spacing (d). This measurement provides direct evidence for the layered structure of smectic phases. Wide-angle X-ray scattering (WAXS) gives information about the short-range order, such as the average distance between molecules within a layer. For tilted smectic phases, such as the smectic C phase, XRD can be used to determine the tilt angle of the molecules with respect to the layer normal. researchgate.net The temperature dependence of the layer spacing and tilt angle can provide further insights into the molecular packing and intermolecular interactions within the mesophase. aps.org

Table 2: Example XRD Data for a Smectic C Phase of a Hypothetical Derivative

Temperature (°C)Layer Spacing (d) (Å)Tilt Angle (θ) (°)
9032.525.1
9532.822.5
10033.218.7
10534.00

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound itself.

Atomic Force Microscopy (AFM) for Surface Morphology of Assembled Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to visualize the surface topography of materials at the nanoscale. For liquid crystalline materials, AFM can be used to study the morphology of thin films and the structure of self-assembled monolayers on various substrates. This technique can reveal details about the packing of molecules, the formation of domains, and the presence of defects at the surface. By providing real-space images of the assembled structures, AFM offers a complementary perspective to the bulk structural information obtained from XRD.

Advanced Functional Properties of Derivatives in Materials Science

Optoelectronic Properties of Functionalized Derivatives

The N-phenylacetamide moiety, when integrated into larger conjugated systems, plays a significant role in modulating the electronic and photophysical properties of materials designed for optoelectronic applications. The long alkoxy chain, such as the decyloxy group, enhances solubility in organic solvents and can promote the formation of ordered liquid crystalline phases, which is beneficial for charge transport and polarized light emission.

While direct studies on the photoluminescence of N-[4-(decyloxy)phenyl]acetamide derivatives are not extensively documented, the properties of related acetamide-containing molecules provide significant insights. For instance, acetamide-chalcone derivatives have been shown to exhibit tunable fluorescence. The introduction of a strong electron-donating group, such as a dimethylamine (B145610) group, into the chalcone (B49325) structure can lead to a high fluorescence quantum yield of up to 71% in DMSO solution. mdpi.com This emissive behavior arises from the formation of an intramolecular charge transfer (ICT) state upon excitation. mdpi.com

Table 1: Photoluminescence Data for Related Acetamide (B32628) Derivatives

Compound ClassFunctional GroupsMax Emission Wavelength (λem)Quantum Yield (ΦF)Application
Acetamide-Chalcone mdpi.comDimethylamine-71% (in DMSO)Two/Three-Photon Excitation
Naphtalimide-based nih.govCarbazole (B46965), Arylcarbazole520 nm-Green Emitter in OLEDs

The structural features of this compound derivatives make them promising candidates for inclusion in OLEDs, particularly as hosts for emissive dopants or as self-organizing emitters. Liquid-crystalline materials that exhibit thermally activated delayed fluorescence (TADF) are of great interest for OLEDs because they can achieve high internal quantum efficiencies. rsc.org Materials combining liquid crystallinity with TADF properties have been developed, and while they may not be direct derivatives, they share key structural elements. For example, liquid-crystalline TADF materials based on carbazole donors have been used in OLEDs, achieving external quantum efficiencies of 2-3% with minimal efficiency roll-off. rsc.org The long alkyl or alkoxy chains are crucial for inducing the liquid crystal phases that can facilitate ordered molecular packing and potentially polarized light emission. rsc.orgnih.gov

Derivatives of this compound could be functionalized to act as TADF emitters or as hosts in the emissive layer of an OLED. The decyloxy chain would promote the formation of stable, ordered films through solution processing, while the phenylacetamide core could be modified with appropriate donor and acceptor units to achieve the small singlet-triplet energy gap required for efficient TADF. In one study of naphthalimide-based emitters, a device achieved a maximum power efficacy of 7.7 lm/W and an external quantum efficiency of 3.3%. nih.gov

Table 2: Performance of OLEDs with Related Functional Materials

Emitter/Host TypeKey Functional GroupsMax EQE (%)Power Efficacy (lm/W)Emission Color
Liquid-Crystalline TADF rsc.orgCarbazole, Isophthalonitrile~3%--
Naphtalimide-based Emitter nih.govNaphthalimide, Carbazole3.3%7.7Green
Calixarene-based Emitter nih.govChalcone, Biphenyl Amine0.71% (as dopant)-Blue

Mechanochromic Behavior of Derived Systems

Mechanochromism, the change in optical properties in response to mechanical stress, is a desirable feature for sensors and smart materials. mdpi.com This phenomenon in molecular systems often relies on the disruption of intermolecular interactions, such as π–π stacking, or the cleavage of specific covalent bonds upon the application of force. mdpi.comrsc.org

Liquid crystals derived from molecules containing amide groups are particularly interesting candidates for mechanochromic materials. elsevierpure.com The hydrogen bonding capability of the amide moiety contributes to the stability of the self-assembled structure. Mechanical shearing can disrupt these hydrogen bonds and alter the packing of π-conjugated chromophores, leading to a change in the photoluminescent color. elsevierpure.com For example, a liquid crystal based on a 5,5′-Bis(2-phenylethynyl)-2,2′-bithiophene core with amide-linked dendritic moieties exhibits a photoluminescent color change from yellow-green to green upon mechanical shearing. elsevierpure.com This change is attributed to the partial dissociation of hydrogen bonds and subsequent disordering of the π-stacks. elsevierpure.com

Similarly, smectic liquid crystals based on a bianthryl core have been shown to display mechanochromic luminescence, where mechanical stimulation disturbs the π–π interactions between adjacent molecules, causing a shift from green to blue-green emission. rsc.org Given that this compound possesses both a hydrogen-bonding amide group and a long chain that encourages liquid crystal formation, its derivatives functionalized with suitable luminophores are strong candidates for creating new mechano-responsive systems.

Ion Conductive Properties in Polymer Electrolyte Systems

Solid and polymer electrolytes are critical components for the next generation of batteries and electrochemical devices. Incorporating liquid crystals into polymer electrolytes is a strategy to enhance ionic conductivity. The ordered, yet fluid, nature of liquid crystal phases can create pathways for ion transport.

Research has shown that polyethers prepared from monomers containing long alkoxy chains, such as 4-(4′-octadecyloxyphenyl)-2,6-di(hydroxymethyl)pyridine, exhibit a smectic A liquid crystal phase. capes.gov.br When these polyether-based liquid crystals are complexed with lithium salts like LiBF₄ and LiClO₄, they function as polymer electrolytes, with the liquid crystalline domains facilitating ion movement. capes.gov.br The long alkoxy chains are essential for the formation of these ion-conductive mesophases.

By analogy, a polymer incorporating the this compound structure could be designed. The repeating decyloxy side chains would promote the self-assembly into a smectic or columnar liquid crystal phase, while the polar acetamide groups could help to solvate lithium ions. Such a system, when doped with a lithium salt, could provide anisotropic ion conductivity, making it a candidate for applications in solid-state batteries where controlled directional ion flow is advantageous.

Photoswitchable Attributes of Azobenzene-Based Derivatives

Azobenzene (B91143) and its derivatives are the most widely studied class of molecular photoswitches. They can isomerize between their stable trans and metastable cis forms upon irradiation with light of specific wavelengths. Incorporating an azobenzene unit into a molecule containing the this compound scaffold would create a photoswitchable material whose properties could be externally controlled by light.

The substitution pattern on the azobenzene core dictates its spectral properties and isomerization kinetics. capes.gov.br Attaching electron-donating groups allows for the isomerization to be triggered by visible light, which is often preferable to UV light for applications in biological systems or to prevent material degradation. elsevierpure.comcapes.gov.br The acetamide group can be part of the molecular design, linking the azobenzene unit to other functional parts of the molecule or influencing its electronic properties and thermal relaxation rate. For instance, studies on asymmetrical azobenzene derivatives show that the nature of the substituents significantly affects the rate of isomerization. capes.gov.br

Derivatives of this compound that include an azobenzene core could be used to create photo-responsive liquid crystals. The isomerization of the azobenzene unit from the linear trans form to the bent cis form would disrupt the molecular packing, potentially triggering a phase transition in the liquid crystal. This could be harnessed for applications in optical data storage, light-controlled actuators, and smart surfaces where a change in alignment or ordering is desired.

Table 3: Half-lives of Related Azobenzene Derivatives

CompoundSolventTemperature (°C)cis-isomer Half-life (τ½)
cis-(1) elsevierpure.comDMSO251.3 hours
cis-(2) elsevierpure.comDMSO251.9 hours
cis-(3) elsevierpure.comDMSO25164 days

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-[4-(decyloxy)phenyl]acetamide, offering a detailed view of its electronic and structural characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to determine the most stable molecular geometry (optimization) and to analyze its electronic properties. nih.gov

The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated through DFT. This information is vital for understanding the molecule's reactivity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, such as electronic absorption spectra. nih.gov For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption maxima (λmax). These calculations involve determining the energies of electronic transitions from occupied to unoccupied molecular orbitals.

In studies of related compounds like N-(4-hydroxy phenyl) acetamide (B32628) (N4HPA), TD-DFT has been successfully used to calculate oscillator strengths which are in good agreement with experimental findings. nih.gov This suggests that TD-DFT can provide reliable predictions for the spectroscopic behavior of this compound, helping to interpret experimental spectra and understand the nature of its electronic transitions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap generally indicates higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the acetamide and decyloxy groups, due to the presence of lone pairs. The LUMO is likely to be distributed over the phenyl ring and the carbonyl group of the acetamide moiety. In a study on a similar molecule, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the calculated HOMO-LUMO energy gap was found to be small, indicating that the molecule is chemically reactive. nih.gov The analysis of FMOs provides valuable insights into the regions of the molecule most likely to be involved in chemical reactions.

Parameter Description Significance for this compound
HOMO Highest Occupied Molecular OrbitalIndicates electron-donating regions (phenyl ring, N, O atoms).
LUMO Lowest Unoccupied Molecular OrbitalIndicates electron-accepting regions (phenyl ring, C=O group).
Energy Gap (Egap) ELUMO - EHOMOA smaller gap suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the decyloxy group, making these sites prone to electrophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential, indicating a site for nucleophilic interaction. The aromatic ring would show a mixed potential, with the π-system being a region of negative potential. Such maps are invaluable for predicting how the molecule will interact with other molecules. nih.govresearchgate.net

Calculation of Spectroscopic Parameters (e.g., ¹H, ¹³C NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can also predict spectroscopic parameters, which can then be compared with experimental data for validation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov

For acetamide derivatives, studies have shown that calculated ¹H and ¹³C NMR chemical shifts generally correlate well with experimental values. researchgate.net DFT calculations can also predict vibrational frequencies (infrared and Raman spectra). These calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical methods. In a study of N-(4-hydroxy phenyl) acetamide, the computed vibrational wavenumbers were compared with experimental FT-IR and FT-Raman data, showing good agreement after scaling. nih.gov

Spectroscopic Parameter Computational Method Significance for this compound
¹H and ¹³C NMR Chemical Shifts DFT (GIAO method)Prediction of NMR spectra for structural elucidation.
Vibrational Frequencies (IR/Raman) DFTAssignment of vibrational modes and interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system containing many molecules over time. MD simulations can reveal information about the conformational flexibility of the decyloxy chain, the interactions of the molecule with itself (in condensed phases), and its interactions with solvent molecules.

Molecular Docking Studies of Derivatives with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode of a ligand at the active site of a target protein. For derivatives of this compound, molecular docking studies would be essential to predict how they interact with various biomolecular targets, such as enzymes implicated in neurodegenerative diseases (e.g., monoamine oxidase A and B, acetylcholinesterase) or inflammation (e.g., cyclooxygenase). nih.govarchivepp.com

Prediction of Binding Affinities and Interactions

The binding affinity, often expressed as the binding free energy (ΔGbind) or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. Molecular docking programs calculate a scoring function to estimate this affinity. For derivatives of this compound, the long, flexible decyloxy tail would be expected to play a crucial role in binding.

Key predicted interactions for N-aryl acetamide derivatives often include:

Hydrogen Bonds: The acetamide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group), which can form strong interactions with amino acid residues in a protein's active site, such as serine or tryptophan. archivepp.com

Hydrophobic Interactions: The phenyl ring and the long decyloxy chain are highly hydrophobic. The decyloxy tail, in particular, would be expected to form extensive van der Waals and hydrophobic interactions with nonpolar pockets within the receptor. This increased lipophilicity can significantly enhance binding affinity if the target has a suitable hydrophobic channel.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the types of binding interactions that could be predicted for this compound derivatives with a hypothetical enzyme target based on studies of similar molecules.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrogen BondAcetamide N-HAspartate, Glutamate, Serine (side-chain carbonyl)
Hydrogen BondAcetamide C=OSerine, Threonine, Tyrosine (hydroxyl group); Arginine, Lysine (amine group)
HydrophobicDecyloxy alkyl chainLeucine, Isoleucine, Valine, Alanine
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan

Elucidation of Binding Mechanisms

Molecular docking not only predicts binding affinity but also elucidates the mechanism of binding by providing a static 3D model of the ligand-receptor complex. For derivatives of this compound, docking studies would reveal how the molecule orients itself within the active site.

The binding mechanism for this class of compounds generally involves the acetamide group acting as an anchor, forming key hydrogen bonds that secure the molecule in the active site. The substituted phenyl ring then orients itself to maximize favorable interactions. The position and nature of the substituent on the phenyl ring are critical. In the case of the decyloxy group, its length and flexibility would allow it to probe deep hydrophobic pockets that might be inaccessible to derivatives with smaller substituents. This could lead to a unique binding mode and potentially higher selectivity for certain targets. For instance, studies on N-phenylacetamide derivatives have shown that substitutions on the phenyl ring can significantly alter binding conformations within the active sites of enzymes like carbonic anhydrase. nih.gov

Structure-Property Relationship (SPR) Studies Using Computational Approaches

Structure-Property Relationship (SPR) studies, often conducted through Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. mdpi.com These computational models use calculated molecular descriptors to build mathematical equations that can predict the activity of new, unsynthesized compounds. researchgate.net

For a series of N-[4-(alkoxy)phenyl]acetamide derivatives, a QSAR study would investigate how variations in the length of the alkoxy chain (from methoxy (B1213986) to decyloxy and beyond) affect a particular biological endpoint. The study of lipophilicity is of great importance in QSAR and QSPR (Quantitative Structure-Property Relationship) studies when defining the pharmacokinetic and pharmacodynamic profile of a compound. researchgate.net

Key molecular descriptors that would be relevant for SPR studies of this compound and its analogs include:

Lipophilicity Descriptors (e.g., logP, ClogP): These describe the hydrophobicity of the molecule. The logP value would increase significantly with the length of the alkyl chain. High lipophilicity can enhance membrane permeability and binding to hydrophobic targets but can also lead to poor solubility and increased metabolic breakdown. nih.gov

Electronic Descriptors (e.g., Hammett constants, partial charges): These quantify the electron-donating or electron-withdrawing nature of substituents. The decyloxy group is an electron-donating group, which influences the electron density of the phenyl ring and the reactivity of the acetamide group.

Steric Descriptors (e.g., molecular weight, molar refractivity, STERIMOL parameters): These describe the size and shape of the molecule. The bulky decyloxy group would have a significant steric influence, which can be either favorable or unfavorable for binding, depending on the topology of the receptor's active site.

Topological Descriptors (e.g., connectivity indices, shape indices): These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The following table provides examples of descriptors that would be used in a QSAR model for N-alkoxyphenyl acetamide derivatives and their expected influence on biological activity.

Descriptor ClassSpecific DescriptorExpected Influence of Increasing Alkoxy Chain LengthRationale
LipophilicitylogPIncreaseEach additional methylene (B1212753) (-CH2-) group increases hydrophobicity.
StericMolecular WeightIncreaseDirect consequence of adding atoms.
StericMolar RefractivityIncreaseReflects the volume and polarizability of the molecule.
ElectronicHammett Constant (σp)Remain constant (electron-donating)The electronic effect is primarily from the ether oxygen, not the chain length.
TopologicalWiener IndexIncreaseReflects the increasing size and branching of the molecule.

A typical QSAR equation might take the form:

pIC₅₀ = c₁ * logP + c₂ * σ + c₃ * Es + constant

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, σ is the Hammett constant for electronic effects, Es is a steric parameter, and c₁, c₂, and c₃ are coefficients determined by regression analysis. For this compound, the high logP value would be a dominant factor in such an equation. Studies on other acetamide derivatives have successfully used such models to predict their biological activity against various targets. ijpacr.com

Biological Activities of N 4 Decyloxy Phenyl Acetamide Derivatives

Antimicrobial and Antibacterial Activities

Derivatives of N-phenylacetamide have demonstrated notable efficacy against various microbial and bacterial strains, highlighting their potential as novel antimicrobial agents.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The antibacterial effects of phenolic compounds like phenylacetic acids have been observed against pathogenic bacteria, including the Gram-negative bacterium Escherichia coli. mdpi.com Laccase oxidation of certain phenolic compounds has been shown to enhance their antimicrobial activity against E. coli. mdpi.com In studies of N-phenylacetamide derivatives containing 4-arylthiazole moieties, some compounds showed promising in vitro antibacterial activities against plant pathogenic bacteria. nih.govnih.gov However, another study found that while a specific naphthoquinone was active against E. coli, the addition of a dichloro substituent significantly reduced this activity. mdpi.com

Minimum Inhibitory Concentration (MIC) Determinations

The effectiveness of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). For a series of N-(4-substituted phenyl) acetamide (B32628) derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, significant inhibitory effects were observed against plant pathogenic bacteria. researchgate.net For instance, compound 4c showed an EC50 value of 15.5 µg/mL against Xanthomonas axonopodis pv. citri (Xac) and 14.9 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net Another derivative, compound 4h, was most effective against Ralstonia solanacearum (Rs) with an EC50 of 14.7 µg/mL. researchgate.net These values were superior to those of commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. researchgate.net

In a different study, N-phenylacetamide derivatives with 4-arylthiazole moieties were evaluated. nih.govnih.gov The EC50 values for compounds A1, A4, and A6 against Xoo were 156.7, 179.2, and 144.7 µM, respectively. nih.gov Compound A4 also displayed the best inhibition against Xanthomonas oryzae pv. oryzicola (Xoc) with an EC50 of 194.9 µM and against Xac with an EC50 of 281.2 µM. nih.gov

Compound/DerivativeBacterial StrainEC50 Value
Compound 4cXanthomonas axonopodis pv. citri (Xac)15.5 µg/mL researchgate.net
Compound 4cXanthomonas oryzae pv. oryzae (Xoo)14.9 µg/mL researchgate.net
Compound 4hRalstonia solanacearum (Rs)14.7 µg/mL researchgate.net
Compound A1Xanthomonas oryzae pv. oryzae (Xoo)156.7 µM nih.govnih.gov
Compound A4Xanthomonas oryzae pv. oryzae (Xoo)179.2 µM nih.gov
Compound A6Xanthomonas oryzae pv. oryzae (Xoo)144.7 µM nih.gov
Compound A4Xanthomonas oryzae pv. oryzicola (Xoc)194.9 µM nih.gov
Compound A4Xanthomonas axonopodis pv. citri (Xac)281.2 µM nih.gov

Anticonvulsant Activities of Functionalized Analogues

Functionalized analogues of N-phenylacetamide have been a significant area of research for new anticonvulsant drugs. researchgate.netuj.edu.plnih.gov By modifying the chemical structure, researchers have developed compounds with potent, broad-spectrum anticonvulsant properties. mdpi.comsemanticscholar.org These compounds are often designed as hybrids, merging structural features of known antiepileptic drugs. semanticscholar.org

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed that many of these compounds exhibited anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. uj.edu.plnih.gov The introduction of a trifluoromethyl group was found to be important for this activity. uj.edu.plnih.gov In another study, a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides were synthesized and tested. mdpi.com Compound 14 from this series demonstrated robust, broad-spectrum anticonvulsant activity in the MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, with ED50 values of 49.6 mg/kg, 67.4 mg/kg, and 31.3 mg/kg, respectively. mdpi.com This compound was also effective in a model of drug-resistant epilepsy. mdpi.com

Similarly, isatin-based derivatives have been investigated, showing significant anti-seizure activity in both MES and PTZ models. nih.gov Specifically, methoxylated derivatives demonstrated notable protection in the MES model. nih.gov

Compound/DerivativeSeizure ModelED50 Value
Compound 14MES49.6 mg/kg mdpi.com
Compound 14scPTZ67.4 mg/kg mdpi.com
Compound 146 Hz (32 mA)31.3 mg/kg mdpi.com
Compound 146 Hz (44 mA)63.2 mg/kg mdpi.com
Compound 30MES45.6 mg/kg semanticscholar.org
Compound 306 Hz (32 mA)39.5 mg/kg semanticscholar.org

Anticancer and Cytotoxicity Studies of Derivatives

The search for novel anticancer drugs has led to the investigation of N-phenylacetamide derivatives due to their potential to induce apoptosis and inhibit cancer cell proliferation. nih.govnih.gov Several studies have synthesized and evaluated these derivatives for their cytotoxic activities against various cancer cell lines. nih.govijcce.ac.ir

One study focused on novel N-phenyl dichloroacetamide derivatives, which showed satisfactory potencies. nih.gov Among them, N-(3-iodophenyl)-2,2-dichloroacetamide (compound 3e) was identified as a lead compound with an IC50 as low as 4.76 µM against the A549 lung cancer cell line. nih.gov This compound was also shown to induce cancer cell apoptosis. nih.gov Further research on multi-substituted N-phenyl-2,2-dichloroacetamide analogues found that N-(3,5-diiodophenyl)-2,2-dichloroacetamide had an IC50 of 2.84 µM against A549 cells. researchgate.net

Another series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also demonstrated potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds with a nitro moiety generally showed higher cytotoxicity than those with a methoxy (B1213986) moiety. nih.gov Specifically, compound 2b had an IC50 of 52 µM against PC3 cells, and compound 2c had an IC50 of 100 µM against the MCF-7 breast cancer cell line. nih.gov

Compound/DerivativeCancer Cell LineIC50 Value
N-(3-iodophenyl)-2,2-dichloroacetamide (3e)A549 (Lung Carcinoma)4.76 µM nih.gov
N-(3,5-diiodophenyl)-2,2-dichloroacetamideA549 (Lung Carcinoma)2.84 µM researchgate.net
Compound 2b (nitro moiety)PC3 (Prostate Carcinoma)52 µM nih.gov
Compound 2c (p-nitro substituent)MCF-7 (Breast Cancer)100 µM nih.gov
Compound 8a (ortho chlorine moiety)Hela (Cervical Cancer)1.3 µM ijcce.ac.ir

Anti-inflammatory and Analgesic Properties of Related Compounds

Certain acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. researchgate.net N-(2-hydroxy phenyl) acetamide, for example, has shown promising anti-arthritic and anti-inflammatory activity in studies using adjuvant-induced arthritic rats. nih.govresearchgate.net Treatment with this compound significantly retarded the increase in paw edema and reduced the serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. nih.govresearchgate.net It also had a positive effect on oxidative stress markers. nih.govresearchgate.net

In a study of new butanal and carboxylic acid analogues, several compounds showed potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov Compounds FM4, FM10, and FM12 were particularly effective, with IC50 values against COX-2 of 0.74, 0.69, and 0.18 µM, respectively. nih.gov These compounds also demonstrated significant analgesic and anti-inflammatory effects in in vivo models. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, β-Amyloid Anti-aggregation)

Acetylcholinesterase Inhibition Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While various compounds are studied for their AChE inhibitory potential, research on a series of phenoxyindole derivatives found no significant potency against AChE. nih.gov However, other research on different scaffolds has identified potent dual-binding inhibitors that interact with both the catalytic and peripheral anionic sites of AChE. mdpi.com

β-Amyloid Anti-aggregation The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation is a major therapeutic goal. Several studies have explored the ability of N-phenylacetamide derivatives and related compounds to interfere with this process. nih.govresearchgate.net

A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives were designed as Aβ42 aggregation inhibitors. researchgate.net These compounds, which feature an amide bioisostere, were effective in ThT-based fluorescence experiments and were able to rescue neuronal cells from Aβ42-induced cytotoxicity. researchgate.net

In a study of phenoxyindole derivatives, several compounds showed potent anti-Aβ aggregation activity. nih.gov Compounds 4 and 5 were the most effective in this series, with IC50 values of 3.26 µM and 3.18 µM, respectively, which were better than the positive control, curcumin. nih.gov These findings suggest that such compounds could be promising leads for developing new therapies for Alzheimer's disease. nih.gov

Compound/DerivativeTargetActivity (IC50)
Compound 4 (Phenoxyindole derivative)β-Amyloid Aggregation3.26 µM nih.gov
Compound 5 (Phenoxyindole derivative)β-Amyloid Aggregation3.18 µM nih.gov
Compound FM4COX-20.74 µM nih.gov
Compound FM10COX-20.69 µM nih.gov
Compound FM12COX-20.18 µM nih.gov

Conclusion and Future Research Directions

Synthesis and Derivatization Versatility of N-[4-(Decyloxy)phenyl]acetamide

The synthesis of this compound is straightforward, typically achieved through two primary routes: the acylation of 4-(decyloxy)aniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, or the Williamson ether synthesis between N-(4-hydroxyphenyl)acetamide (paracetamol) and a decyl halide (e.g., 1-bromodecane) in the presence of a base.

The true potential of this compound lies in its versatility as a scaffold for the synthesis of a diverse range of derivatives. Each component of the molecule offers a handle for chemical modification:

The Phenyl Ring: The aromatic ring is amenable to electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, allowing for the introduction of various functional groups that can profoundly alter the molecule's electronic and physical properties.

The Acetamide (B32628) Group: The amide linkage can be hydrolyzed to yield the corresponding amine, which can then be used in a plethora of subsequent reactions, including the formation of Schiff bases, different amides, or sulfonamides.

The Decyloxy Chain: While the saturated alkyl chain is generally less reactive, its length and lipophilicity are key determinants of properties like solubility and self-assembly, particularly in the context of liquid crystals.

This inherent modularity enables the creation of a vast library of derivatives, where systematic structural variations can be correlated with specific functional outcomes. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been successfully synthesized, demonstrating the feasibility of building complex structures from a basic phenylacetamide core. nih.gov

Outlook on Advanced Materials and Optoelectronic Applications of Derivatives

The elongated, rod-like (calamitic) shape of this compound, conferred by the para-substituted phenyl ring and the long alkyl chain, strongly suggests its potential as a building block for liquid crystals. mdpi.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundational materials for modern display technologies. mdpi.com

By modifying the core structure of this compound, new materials with tailored mesomorphic (liquid crystalline) properties can be designed. For example, replacing the terminal methyl group of the acetamide with a longer alkyl or alkoxy chain, or introducing polar groups like cyano (-CN) or nitro (-NO2) groups, could lead to the formation of different liquid crystal phases (e.g., nematic, smectic) over specific temperature ranges. These modifications directly influence the material's dielectric anisotropy and birefringence, which are critical parameters for optoelectronic applications such as displays, spatial light modulators, and optical switches. mdpi.commdpi.com

The table below illustrates a hypothetical homologous series based on N-(4-alkoxyphenyl)acetamide and the potential impact on liquid crystalline phase transitions, a common area of investigation in materials chemistry.

Alkoxy Chain Length (n)Compound NamePredicted MesophasePredicted Transition Temperature (°C)
8N-[4-(Octyloxy)phenyl]acetamideNematic95 - 108
10This compoundNematic, Smectic A102 - 125
12N-[4-(Dodecyloxy)phenyl]acetamideSmectic A, Smectic C110 - 140
14N-[4-(Tetradecyloxy)phenyl]acetamideSmectic A, Smectic C115 - 152

This table is illustrative and based on general trends in liquid crystal research; specific values would require experimental verification.

Prospects for Further Exploration in Biological Chemistry and Therapeutic Development

The N-phenylacetamide scaffold is a well-established pharmacophore found in numerous biologically active compounds. The most famous example is N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. This precedent suggests that derivatives of this compound could also exhibit interesting biological activities.

Research on related phenoxy acetamide and N-phenylacetamide derivatives has revealed a broad spectrum of pharmacological effects. mdpi.com These include:

Anti-inflammatory Activity: Many acetamide derivatives are known to be inhibitors of the cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Antimicrobial and Antifungal Activity: Various synthetic acetamide derivatives have shown potent activity against a range of bacterial and fungal pathogens. For example, copper(II) complexes of a thiosemicarbazone ligand containing a paracetamol unit have demonstrated promising antimicrobial and antifungal properties. mdpi.com

Anticancer and Antiviral Properties: The acetamide scaffold has been incorporated into molecules designed to inhibit cancer cell proliferation and viral replication.

Antileishmanial Activity: Chalcone (B49325) derivatives of N-phenylacetamide have been synthesized and shown to be active against Leishmania parasites. researchgate.net

The long decyloxy chain in this compound would significantly increase its lipophilicity compared to smaller analogs. This property could be exploited to enhance membrane permeability and bioavailability, potentially leading to more potent therapeutic agents. Future research could focus on synthesizing derivatives and screening them for a variety of biological targets.

The table below summarizes some of the documented biological activities of structurally related acetamide derivatives, highlighting the potential areas for investigation for derivatives of this compound.

Derivative ClassExample CompoundObserved Biological Activity
N-Phenylacetamide-Thiazole HybridsN-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideAntibacterial, Nematicidal nih.gov
N-Phenylacetamide-Chalcone HybridsN-(4-((E)-3-Aryl-acryloyl)phenyl)acetamide derivativesAntileishmanial researchgate.net
N-(Sulfamoylphenyl)acetamide DerivativesN-[4-(Benzylsulfamoyl)phenyl]acetamideStructural basis for designing new therapeutic agents researchgate.net
Copper(II) Complexes of Acetamide Derivatives[Cu(L)CH3COO] where HL contains a paracetamol unitAntimicrobial, Antifungal, Antioxidant mdpi.com

Emerging Methodologies and Interdisciplinary Research Opportunities

Future research on this compound and its derivatives can be significantly accelerated by adopting emerging methodologies and fostering interdisciplinary collaborations.

Advanced Synthesis and Purification: Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry could be employed to rapidly generate libraries of derivatives for screening. These methods often offer advantages in terms of reaction speed, yield, and purity.

Computational Chemistry and Molecular Modeling: The use of computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformation, and potential properties of new derivatives before they are synthesized. mdpi.com This in-silico screening can help prioritize synthetic targets for advanced materials or for biological testing, saving significant time and resources.

High-Throughput Screening: For therapeutic development, high-throughput screening (HTS) techniques can be used to rapidly evaluate the biological activity of a large number of derivatives against various cellular or molecular targets.

Interdisciplinary Collaboration: The multifaceted potential of this compound calls for a collaborative approach. The expertise of organic and synthetic chemists, materials scientists, physicists, biologists, and pharmacologists will be essential to fully explore and exploit the properties of its derivatives. For example, the development of new liquid crystal-based biosensors would require a synergistic effort from materials scientists to create the sensor platform and biologists to functionalize it for specific analyte detection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-[4-(Decyloxy)phenyl]acetamide, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodological Answer :

  • Step 1 : Start with 4-decyloxyaniline as the primary precursor. React it with acetyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to prevent oxidation .
  • Step 2 : Optimize temperature (typically 60–80°C) and stoichiometry (1:1.2 molar ratio of amine to acetyl chloride) to achieve >85% yield, as seen in analogous acetamide syntheses .
  • Step 3 : Purify via recrystallization using ethanol/water mixtures. Monitor purity via HPLC (retention time: ~8.2 min under C18 column, acetonitrile/water gradient) .
  • Critical Parameters : Excess acetyl chloride may lead to byproducts; use TLC (silica gel, hexane/ethyl acetate 3:1) for real-time monitoring .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Expect aromatic protons at δ 7.2–7.4 ppm (doublet for para-substituted phenyl) and a singlet at δ 2.1 ppm for the acetyl group. The decyloxy chain shows peaks at δ 0.8–1.5 ppm (terminal CH₃ and CH₂ groups) .
  • ¹³C NMR : Carbonyl signal at ~168 ppm; aromatic carbons between 115–130 ppm .
  • IR : Strong C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 307 (C₁₈H₂₇NO₂⁺) with fragmentation patterns confirming the decyloxy chain .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the bioactivity discrepancies observed between this compound and its shorter-chain alkoxy analogs?

  • Methodological Answer :

  • Lipophilicity Analysis : Measure logP values (e.g., using shake-flask method). The decyloxy chain increases logP by ~2.5 compared to methoxy analogs, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Enzyme Binding Assays : Use surface plasmon resonance (SPR) to compare binding affinities. Longer alkoxy chains may improve hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition) but reduce selectivity .
  • Case Study : In analogous compounds, replacing methoxy with decyloxy increased IC₅₀ values by 3-fold in COX-2 inhibition assays, suggesting steric hindrance offsets lipophilicity benefits .

Q. What experimental and computational strategies resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer :

  • In Vivo vs. In Vitro Validation :
  • Conduct parallel studies using standardized protocols (e.g., fixed dosing in Sprague-Dawley rats). Discrepancies in half-life (e.g., 2.5 h vs. 4 h) may arise from metabolic enzyme variability; use CYP450 isoform-specific inhibitors to identify key pathways .
  • Molecular Dynamics (MD) Simulations : Model interactions with human serum albumin (HSA). Simulations predict 89% plasma protein binding, aligning with experimental ultrafiltration data (85–90%) .

Q. How can computational docking guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., PPAR-γ, EGFR).
  • Docking Workflow :

Prepare ligand structures (protonation states optimized at pH 7.4).

Use AutoDock Vina with Lamarckian GA; grid box centered on active site residues.

Validate with re-docking (RMSD <2.0 Å for co-crystallized ligands).

  • Case Study : Docking revealed that adding a sulfonamide group at the phenyl ring improves hydrogen bonding with EGFR (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.